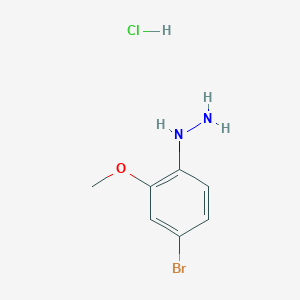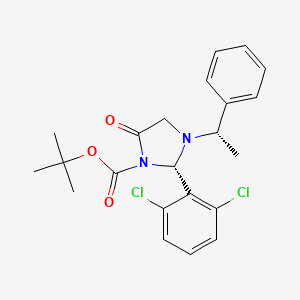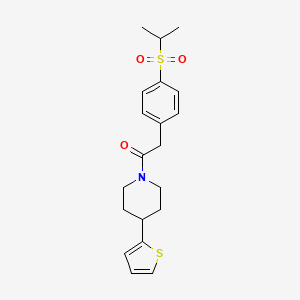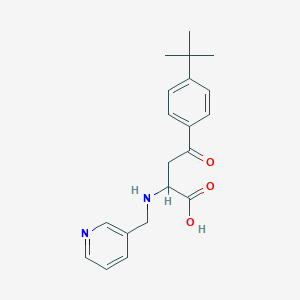![molecular formula C11H12INO B2411250 1-[(3-Iodophenyl)carbonyl]pyrrolidine CAS No. 349118-15-6](/img/structure/B2411250.png)
1-[(3-Iodophenyl)carbonyl]pyrrolidine
Overview
Description
1-[(3-Iodophenyl)carbonyl]pyrrolidine is a chemical compound with the molecular formula C11H12INO and a molecular weight of 301.13 g/mol . It is also known by its IUPAC name, 1-(3-iodobenzoyl)pyrrolidine. This compound is characterized by the presence of an iodophenyl group attached to a pyrrolidine ring through a carbonyl linkage .
Preparation Methods
The synthesis of 1-[(3-Iodophenyl)carbonyl]pyrrolidine typically involves the reaction of 3-iodobenzoic acid with pyrrolidine in the presence of a coupling reagent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of pyrrolidine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3-Iodophenyl)carbonyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form lactams or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
1-[(3-Iodophenyl)carbonyl]pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Iodophenyl)carbonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors . The iodophenyl group can engage in halogen bonding with amino acid residues in proteins, influencing their structure and function . The carbonyl group can form hydrogen bonds with active site residues, modulating enzyme activity . These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-[(3-Iodophenyl)carbonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(4-Iodophenyl)carbonyl]pyrrolidine: This compound has the iodine atom in the para position instead of the meta position, which can affect its reactivity and binding properties.
1-[(3-Bromophenyl)carbonyl]pyrrolidine: The bromine atom is less electronegative than iodine, leading to differences in halogen bonding and overall chemical behavior.
1-[(3-Chlorophenyl)carbonyl]pyrrolidine: Chlorine is smaller and less polarizable than iodine, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
(3-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXMTKYMCPVDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
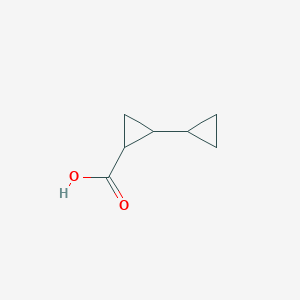
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)
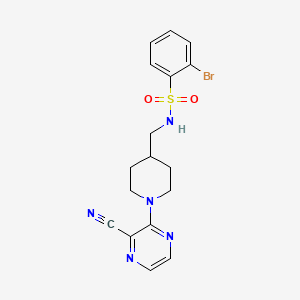
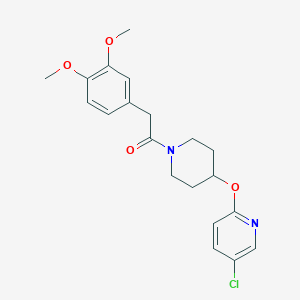
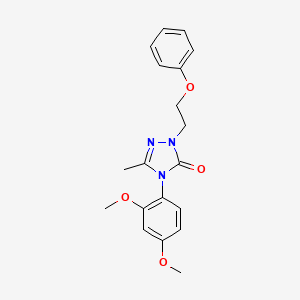
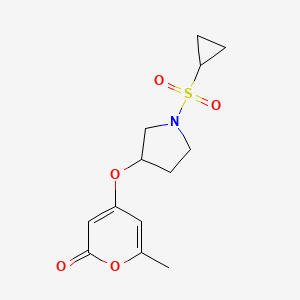
![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)
